Methenamine hydrochloride

Catalog No.
S12765294
CAS No.
24360-05-2
M.F
C6H13ClN4
M. Wt
176.65 g/mol
Availability
In Stock
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Methenamine hydrochloride

CAS Number

24360-05-2

Product Name

Methenamine hydrochloride

IUPAC Name

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;hydrochloride

Molecular Formula

C6H13ClN4

Molecular Weight

176.65 g/mol

InChI

InChI=1S/C6H12N4.ClH/c1-7-2-9-4-8(1)5-10(3-7)6-9;/h1-6H2;1H

InChI Key

NGDSBQHTMKGUQU-UHFFFAOYSA-N

Canonical SMILES

C1N2CN3CN1CN(C2)C3.Cl

Methenamine hydrochloride is a heterocyclic organic compound with the chemical formula C6H12N4HClC_6H_{12}N_4\cdot HCl and a molecular weight of approximately 176.65 g/mol. It is commonly known as hexamethylenetetramine and features a cage-like structure similar to adamantane, consisting of four nitrogen atoms linked by methylene groups. This compound is highly soluble in water and polar organic solvents, making it suitable for various applications, particularly in medicine as an antibacterial agent for urinary tract infections .

Methenamine hydrochloride undergoes hydrolysis in acidic conditions (pH < 6), converting into formaldehyde, which exhibits strong bactericidal properties. The mechanism involves the denaturation of proteins and nucleic acids in bacteria, effectively inhibiting their growth. In alkaline environments (pH ≥ 6), methenamine loses its antibacterial efficacy due to the inhibition of formaldehyde production . The compound can also participate in various organic reactions, such as the Duff reaction and the Sommelet reaction, which are useful in synthesizing other organic compounds .

Methenamine hydrochloride is primarily utilized for its antibacterial properties, specifically in preventing recurrent urinary tract infections. The compound is metabolized to formaldehyde in acidic urine, which is effective against a range of bacteria, including Klebsiella aerogenes. Studies have shown that concentrations between 250 to 500 mg/L are necessary for significant bacterial growth suppression . Methenamine hippurate and methenamine mandelate are two salts derived from methenamine that also exhibit antibacterial activity, with methenamine mandelate showing effectiveness comparable to methenamine itself .

Methenamine hydrochloride can be synthesized through the reaction of formaldehyde with ammonia under controlled conditions. This process yields hexamethylenetetramine, which can subsequently be converted into its hydrochloride salt form by neutralizing with hydrochloric acid. The general reaction can be summarized as follows:

Formalaldehyde+AmmoniaHexamethylenetetramine\text{Formalaldehyde}+\text{Ammonia}\rightarrow \text{Hexamethylenetetramine}

Hexamethylenetetramine+HClMethenamine Hydrochloride\text{Hexamethylenetetramine}+\text{HCl}\rightarrow \text{Methenamine Hydrochloride}

This synthesis method allows for the production of high-purity methenamine hydrochloride suitable for pharmaceutical applications .

: Used as a hardening agent in phenolic resins and plastics, contributing to the production of durable materials.
  • Food Additive: It serves as a preservative (E239) in some food products within the European Union, although it is banned in several other countries due to safety concerns .
  • Reagent in Organic Chemistry: Methenamine acts as a versatile reagent in various organic synthesis reactions .
  • Methenamine hydrochloride may interact with other medications, notably decreasing the absorption of acetyl sulfisoxazole, which can reduce its efficacy. Additionally, it has been observed that certain bacteria can alkalize urine, diminishing the effectiveness of methenamine by preventing formaldehyde formation . Understanding these interactions is crucial for optimizing therapeutic regimens involving this compound.

    Several compounds share structural or functional similarities with methenamine hydrochloride. Here are some notable examples:

    Compound NameChemical FormulaPrimary UseUnique Features
    Methenamine hippurateC₆H₁₃N₄O₃Urinary tract infection preventionSalt form that maintains urine acidity
    Methenamine mandelateC₆H₁₃N₄O₄Urinary tract infection treatmentComparable activity to methenamine
    Methenamine citrateC₆H₁₃N₄O₇Antibacterial agentCitrate salt form
    Methenamine phosphateC₆H₁₂N₄O₄PPotential antibacterial usePhosphate salt form
    HexamethylenetetramineC₆H₁₂N₄Industrial applicationsBase compound for explosives

    Methenamine hydrochloride stands out due to its specific application as an antimicrobial agent that requires an acidic environment for activation, differentiating it from its salts and similar compounds that may not share this requirement .

    Traditional Synthesis Methods

    Condensation of Formaldehyde and Ammonia

    The fundamental synthesis of methenamine hydrochloride begins with the condensation reaction between formaldehyde and ammonia, which forms the parent compound hexamethylenetetramine (methenamine) [12]. This classical synthetic route was first discovered by Aleksandr Butlerov in 1859 and remains the cornerstone of methenamine production [12]. The primary reaction involves six molecules of formaldehyde reacting with four molecules of ammonia to produce one molecule of hexamethylenetetramine and six molecules of water [10] [12].

    The stoichiometric equation for this condensation reaction is represented as:
    6CH₂O + 4NH₃ → (CH₂)₆N₄ + 6H₂O

    This reaction proceeds through a complex mechanism involving multiple intermediate steps [26]. The process begins with nucleophilic attack of the nitrogen lone pair in ammonia on the carbon atom in formaldehyde, followed by hydrogen transfer within the nitrogen-hydrogen-oxygen bridge to form hemiaminal intermediates [26]. The traditional laboratory preparation method involves adding a moderate excess of ammonia water to formaldehyde solution and then evaporating the mixture to dryness [24].

    A typical laboratory-scale synthesis procedure involves introducing 1.2 milliliters of 40% formaldehyde solution into an Erlenmeyer flask, followed by the careful addition of 2 milliliters of 25% ammonia solution while cooling [22]. The mixture is allowed to rest for 30 minutes to ensure complete reaction, during which time a strong odor of ammonia should be maintained [22]. The clear solution is then transferred to an evaporating dish and concentrated until it becomes almost dry, with the evaporation process conducted under a fume hood [22].

    The reaction is highly exothermic, releasing approximately 744.8 kilojoules per mole of hexamethylenetetramine formed [27]. Temperature control during the synthesis is critical, as the reaction can proceed efficiently between 0 and 90 degrees Celsius, with optimal conditions typically maintained at 60 to 65 degrees Celsius [18] [27]. Side reactions due to excessive temperature rise can be prevented through appropriate cooling mechanisms [27].

    Optimization of Reaction Conditions

    The optimization of reaction conditions for methenamine synthesis involves careful control of multiple parameters including temperature, reactant concentrations, and reaction time [18] [27]. Research has demonstrated that maintaining a slight excess of ammonia, typically 0.8 to 1.2% above stoichiometric requirements, is essential for achieving high yields and preventing adverse side reactions [18].

    Temperature optimization studies have shown that the reaction temperature should be carefully controlled within the range of 60 to 65 degrees Celsius to maximize product formation while minimizing undesired byproducts [18]. At temperatures below this range, reaction rates are significantly reduced, while temperatures exceeding 90 degrees Celsius can lead to decomposition reactions and reduced yields [27].

    The reaction mechanism involves several distinct phases, beginning with rapid dissolution of ammonia and formaldehyde in aqueous solution, followed by the formation of methylenimine intermediates [4]. The subsequent condensation steps occur through a series of nucleophilic additions and eliminations that ultimately result in the cage-like adamantane structure characteristic of hexamethylenetetramine [12].

    Reaction time optimization studies indicate that the condensation process typically requires 3 to 5 hours for completion when conducted at optimal temperature conditions [2]. The reaction progress can be monitored through the cessation of distillate collection during the heating phase, which indicates complete conversion of starting materials [2].

    The influence of pH on reaction efficiency has been extensively studied, with research showing that slightly alkaline conditions favor the formation of hexamethylenetetramine while preventing premature hydrolysis reactions [8]. The maintenance of free ammonia in the reaction solution serves as a buffer against adverse reactions and helps prevent the formation of trimethylamine, which can affect product purity [18].

    Modern Industrial Production Techniques

    Contemporary industrial production of methenamine employs two primary methodologies: liquid phase processes and gas phase processes, each offering distinct advantages in terms of efficiency, energy consumption, and product purity [13] [18]. The liquid phase process involves reacting 37% formaldehyde solution with gaseous ammonia in a continuous reactor system equipped with heat removal capabilities [13] [15].

    In the liquid phase method, aqueous formaldehyde is continuously fed to a circulating 25% weight per weight hexamethylenetetramine solution, while anhydrous liquid ammonia is simultaneously introduced at a point where formaldehyde has already been incorporated [13]. The reaction occurs in the presence of the hexamethylenetetramine solution, which serves to absorb the heat of reaction and maintain temperature control [13]. The synthesis loop is equipped with cooling systems that remove reaction heat and maintain the required temperature of 60 to 65 degrees Celsius [13].

    The gas phase process represents a more advanced approach where formaldehyde gas generated by methanol conversion is directly injected into an ammonification reactor containing saturated hexamethylenetetramine mother liquor [18]. This method offers several advantages including improved heat recovery, reduced steam consumption, and higher product purity due to the elimination of excess water introduction [18].

    Modern industrial facilities typically achieve production capacities ranging from 1,000 to 100,000 tonnes per year, with European production estimated at approximately 30,000 tonnes annually [3] [17]. The United States reported production volumes of 22,700 to 45,400 tonnes per year between 2016 and 2019, demonstrating the significant industrial scale of methenamine manufacturing [17].

    The gas phase process equation is represented as:
    6CH₂O(gas) + 4NH₃(gas) → (CH₂)₆N₄ + 6H₂O − 745 kilojoules per mole

    Advanced process control systems monitor critical parameters including reactant flow rates, temperature profiles, and product concentration throughout the synthesis and crystallization stages [27]. Continuous monitoring ensures optimal supersaturation levels are maintained for efficient crystallization, with typical solution concentrations ranging from 24 to 27% hexamethylenetetramine [18].

    Industrial crystallization processes employ specialized equipment designed to control nucleation and growth rates, ensuring consistent product quality and particle size distribution [27]. The crystallization kinetics follow established rate equations, with growth rates correlating to supersaturation levels according to the relationship G = 0.7S^1.47, where G represents growth rate and S represents supersaturation [27].

    Purification and Recrystallization Protocols

    The purification of methenamine involves multiple stages of crystallization, washing, and drying to achieve pharmaceutical-grade purity specifications exceeding 99.0% [31] [34]. Industrial purification protocols begin with the concentrated hexamethylenetetramine solution from the synthesis reactor, which typically contains 60 to 65% active compound [18].

    The primary purification method employs recrystallization from aqueous solution under controlled temperature and supersaturation conditions [20] [23]. The process involves dissolving crude hexamethylenetetramine in sufficient water to form a saturated solution, followed by cooling under controlled conditions to precipitate pure crystals while maintaining impurities in solution [23].

    A systematic purification approach utilizes gaseous ammonia to reduce the solubility of hexamethylenetetramine in aqueous solutions, enabling selective precipitation of pure product [23]. When ammonia concentration reaches approximately 18.4 grams per 100 cubic centimeters of solution, hexamethylenetetramine concentration can be reduced to about 22.2 grams per 100 cubic centimeters, effectively precipitating excess material [23].

    Advanced purification protocols incorporate multiple recrystallization cycles to achieve maximum purity [21] [22]. The first recrystallization typically involves dissolving the crude product in 20% by weight distilled water, heating until complete dissolution occurs, then allowing controlled cooling to room temperature over several hours [21]. The resulting large crystals are separated from the mother liquor, which contains concentrated impurities [21].

    Purification StageStarting PurityFinal PurityYield Recovery
    First Recrystallization90%95-97%65-70%
    Second Recrystallization95-97%99.0-99.5%85-90%
    Final Purification99.0-99.5%>99.9%95-98%

    The final purification stage involves recrystallization from ethanol at boiling temperature in the presence of activated charcoal, which serves as a decolorizing agent to remove trace organic impurities [22]. This step is critical for achieving the colorless, odorless crystals characteristic of high-purity methenamine [22] [24].

    Drying protocols employ vacuum desiccation over phosphorus pentoxide for a minimum of 4 hours to ensure residual moisture content remains below acceptable limits [24]. The dried product must contain not less than 99.0% hexamethylenetetramine by weight, with water being the only acceptable impurity [24] [31].

    Quality control specifications for industrial-grade methenamine include gas chromatography purity analysis exceeding 99.0%, nonaqueous titration purity confirmation, and nuclear magnetic resonance spectroscopy verification of structural integrity [34]. Physical properties verification includes melting point determination at 280 degrees Celsius and solubility testing in various solvents [34].

    Industrial purification systems incorporate continuous centrifugation equipment to separate crystalline product from mother liquor, with washing cycles using process water to achieve required purity levels [13]. The separated crystals undergo controlled drying in specialized equipment using heated air circulation to achieve final moisture specifications [13].

    Crystallographic Analysis

    Methenamine hydrochloride adopts a distinctive crystalline structure characterized by its fundamental molecular architecture based on the tetraazaadamantane framework. The compound crystallizes with the molecular formula C₆H₁₃ClN₄, representing the hydrochloride salt form of hexamethylenetetramine [1] [2]. The molecular weight of the compound is precisely 176.65 g/mol, with the CAS registry number 24360-05-2 [1] [2].

    Table 1: Fundamental Molecular Data of Methenamine Hydrochloride

    PropertyValue
    Molecular FormulaC₆H₁₃ClN₄ (C₆H₁₂N₄·HCl)
    Molecular Weight (g/mol)176.65
    CAS Registry Number24360-05-2
    IUPAC Name1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane hydrochloride
    SMILESCl.C1N2CN3CN1CN(C2)C3
    InChI KeyNGDSBQHTMKGUQU-UHFFFAOYSA-N
    StereochemistryAchiral
    Optical ActivityNone
    Defined Stereocenters0/0
    Charge0

    The molecular structure exhibits a cage-like geometry similar to adamantane, where four nitrogen atoms occupy specific positions within the tricyclic framework [3]. The compound maintains an achiral configuration with no defined stereocenters, consistent with its symmetrical cage structure [1] [2]. The tetraazaadamantane core provides exceptional structural rigidity, with the four nitrogen atoms positioned at the 1, 3, 5, and 7 positions of the tricyclic framework [3].

    Crystallographic studies reveal that the hydrochloride salt form demonstrates enhanced stability compared to the free base, largely attributed to the formation of intermolecular hydrogen bonding networks between the protonated nitrogen centers and chloride counterions [4]. The ionic nature of the salt contributes to its increased water solubility and improved pharmaceutical properties compared to the neutral hexamethylenetetramine base [2].

    The systematic analysis of powder diffraction patterns for methenamine hydrochloride indicates characteristic diffraction peaks that can be utilized for phase identification and purity assessment [5] [6]. Standard X-ray diffraction powder patterns have been established for the compound, providing reference data for crystallographic identification purposes [5] [6].

    Spectroscopic Characterization

    Nuclear Magnetic Resonance (NMR) Profiling

    The nuclear magnetic resonance spectroscopic analysis of methenamine hydrochloride reveals distinctive spectral characteristics that reflect its unique molecular architecture. The compound exhibits remarkable symmetry in its NMR signatures, primarily due to the highly symmetrical tetraazaadamantane cage structure [7].

    ¹H NMR Spectroscopic Features

    The proton NMR spectrum of methenamine hydrochloride displays a characteristic singlet signal corresponding to the twelve equivalent protons within the tetraazaadamantane framework [7]. This singular resonance pattern emerges from the molecular symmetry where all methylene bridge protons experience equivalent magnetic environments. The chemical shift typically appears in the aliphatic region between 1-4 ppm, depending on the deuterated solvent system employed [7].

    Quantitative ¹H NMR methodologies have been successfully applied to determine methenamine content in various sample matrices [7] [8]. The technique demonstrates exceptional sensitivity, with detection limits reaching microgram quantities when appropriate internal standards are utilized [7]. The method proves particularly valuable for direct determination in aqueous solutions and biological samples such as urine [7].

    ¹³C NMR Spectroscopic Characteristics

    Carbon-13 NMR spectroscopy provides complementary structural information, revealing the carbon framework of the cage structure [9]. The ¹³C NMR spectrum typically exhibits signals in the aliphatic carbon region (20-80 ppm), with specific resonances corresponding to the methylene carbons within the tetrahedral cage arrangement [9]. The carbon spectrum demonstrates the structural integrity of the tetraazaadamantane core and provides definitive confirmation of the molecular framework [9].

    Table 2: NMR Spectroscopic Data for Methenamine Hydrochloride

    TechniqueKey CharacteristicsFrequency/Chemical Shift RangeSolvent/Conditions
    ¹H NMRSinglet signal for 12 equivalent protons in tetraazaadamantane cage structureTypical aliphatic CH₂ region (1-4 ppm)D₂O, CDCl₃, DMSO-d₆
    ¹³C NMRCharacteristic carbon signals for cage frameworkAliphatic carbon region (20-80 ppm)D₂O, CDCl₃

    The concentration-dependent chemical shift behavior observed in NMR studies indicates the influence of intermolecular interactions in solution [10]. These effects become particularly pronounced in aqueous systems where hydrogen bonding and ionic interactions can modulate the electronic environment around the protons [10].

    Infrared (IR) and Raman Spectral Signatures

    Infrared Spectroscopic Analysis

    The infrared spectroscopic profile of methenamine hydrochloride exhibits characteristic features that distinguish it from the free base form and provide definitive identification markers [4] [11]. The most prominent spectroscopic feature appears as a broad and intense absorption envelope centered around 3000-2800 cm⁻¹, attributed to the NH⁺ stretching vibrations of the protonated amine groups [4].

    This NH⁺ stretching envelope represents a fundamental distinguishing characteristic of amine salt functional groups, with its exceptional breadth and intensity arising from the high polarity of the ionic species [4]. The envelope typically extends across a significant wavenumber range, with superimposed overtone and combination bands appearing on the lower frequency side between 2800-2000 cm⁻¹ [4].

    The infrared spectrum demonstrates multiple absorption bands corresponding to various vibrational modes within the tetraazaadamantane framework [11]. The cage structure contributes characteristic deformation modes that appear throughout the fingerprint region, providing structural confirmation and enabling differentiation from other nitrogenous compounds [11].

    Raman Spectroscopic Characteristics

    Raman spectroscopy offers complementary vibrational information with enhanced sensitivity to the symmetric cage vibrations [12] [13]. The technique proves particularly valuable for forensic applications, as it can readily identify methenamine hydrochloride through plastic packaging materials commonly used in illicit drug distribution [13].

    The Raman spectrum exhibits distinctive peaks corresponding to cage deformation modes in the 400-1200 cm⁻¹ region, with additional characteristic bands appearing in the 1200-1600 cm⁻¹ range [14] [13]. These spectral features provide definitive identification markers and enable differentiation from structurally similar compounds [13].

    Table 3: Vibrational Spectroscopic Data for Methenamine Hydrochloride

    TechniqueKey CharacteristicsFrequency/Chemical Shift RangeSolvent/Conditions
    IR SpectroscopyNH⁺ stretching envelope, characteristic of amine salt functional groupNH⁺ stretching: 3000-2800 cm⁻¹; Overtones: 2800-2000 cm⁻¹KBr disc, solid state
    Raman SpectroscopyDistinctive cage vibrational modes, suitable for forensic identificationCage deformation modes: 400-1200 cm⁻¹; Ring modes: 1200-1600 cm⁻¹Solid state, 785 nm laser

    The application of surface-enhanced Raman spectroscopy (SERS) has demonstrated enhanced sensitivity for methenamine hydrochloride detection [15]. This technique utilizes metallic nanoparticles to amplify the Raman signal, enabling detection at lower concentrations and providing improved analytical capabilities [15].

    Low-frequency Raman spectroscopy has revealed additional spectral information regarding the crystalline phonon modes of methenamine hydrochloride [12]. These low-frequency vibrations provide insights into the solid-state packing arrangements and intermolecular interactions within the crystal lattice [12].

    Computational Modeling of Molecular Geometry

    The computational investigation of methenamine hydrochloride molecular geometry employs various theoretical approaches to elucidate structural parameters and electronic properties. Density functional theory (DFT) calculations provide comprehensive insights into the optimized molecular structure, electronic distribution, and vibrational characteristics [16].

    Geometry Optimization Studies

    Quantum chemical calculations utilizing the B3LYP/6-31++G(d,p) basis set have been employed to determine the optimal molecular geometry of methenamine hydrochloride [16]. These calculations reveal the precise bond lengths, bond angles, and dihedral angles within the tetraazaadamantane framework, confirming the cage-like structure with tetrahedral symmetry [16].

    The geometry optimization process identifies the global minimum energy conformation, providing fundamental structural parameters essential for understanding the compound's physical and chemical properties [17]. The calculations typically converge to structures exhibiting ideal tetrahedral geometry around the nitrogen atoms, with consistent C-N bond lengths throughout the cage framework [16].

    Electronic Structure Calculations

    Computational analysis of the electronic structure reveals important information about the molecular orbitals and electronic distribution within methenamine hydrochloride [16]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the compound's reactivity and electronic behavior [16].

    The HOMO-LUMO energy gap calculations indicate the compound's electronic stability and potential for chemical reactivity [16]. These parameters prove valuable for understanding the compound's interaction with biological targets and its pharmaceutical properties [16].

    Table 4: Computational Modeling Approaches for Methenamine Hydrochloride

    MethodBasis Set/Force FieldApplicationKey Parameters
    Density Functional Theory (DFT)B3LYP/6-31++G(d,p)Optimization of molecular geometry and electronic propertiesOptimization energy, dipole moment, polarizability
    Molecular Mechanics (MM)Universal Force Field (UFF)Conformational analysis and dynamics simulationsPotential energy, force constants
    Quantum Chemical CalculationsAb initio methodsCalculation of vibrational frequencies and spectroscopic propertiesVibrational frequencies, IR/Raman intensities
    Geometry OptimizationVarious levels of theoryFinding minimum energy structuresBond lengths, bond angles, dihedral angles
    Electronic Structure CalculationsHartree-Fock and post-HF methodsDetermination of molecular orbitals and energy levelsHOMO-LUMO gap, ionization potential

    Vibrational Frequency Calculations

    Computational prediction of vibrational frequencies provides theoretical support for experimental infrared and Raman spectroscopic assignments [16]. The calculated frequencies correspond well with experimental observations, validating the theoretical model and enabling confident assignment of spectral features [16].

    The theoretical calculations also predict infrared and Raman intensities, facilitating the interpretation of experimental spectra and providing guidance for spectroscopic identification protocols [16]. These computational approaches prove invaluable for understanding the fundamental vibrational modes within the tetraazaadamantane cage structure [16].

    Molecular Dynamics Simulations

    Molecular mechanics calculations utilizing force fields such as the Universal Force Field (UFF) enable investigation of the dynamic behavior of methenamine hydrochloride in various environments [18]. These simulations provide insights into conformational flexibility, intermolecular interactions, and solution behavior [18].

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    1

    Exact Mass

    176.0828741 g/mol

    Monoisotopic Mass

    176.0828741 g/mol

    Heavy Atom Count

    11

    UNII

    A3F8KN5WMU

    Dates

    Last modified: 08-09-2024

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